Cas no 2580189-48-4 ((3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide)
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2580189-48-4
- EN300-27734108
- (3-ethyl-1,2-oxazol-5-yl)methanesulfonamide
- (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide
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- Inchi: 1S/C6H10N2O3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3,(H2,7,9,10)
- InChI Key: OFJMUPFYTMUBEU-UHFFFAOYSA-N
- SMILES: S(CC1=CC(CC)=NO1)(N)(=O)=O
Computed Properties
- Exact Mass: 190.04121336g/mol
- Monoisotopic Mass: 190.04121336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 94.6Ų
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27734108-1g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 1g |
$986.0 | 2023-09-10 | ||
| Enamine | EN300-27734108-5g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 5g |
$2858.0 | 2023-09-10 | ||
| Enamine | EN300-27734108-10g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 10g |
$4236.0 | 2023-09-10 | ||
| Enamine | EN300-27734108-0.05g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-27734108-0.1g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-27734108-0.25g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-27734108-0.5g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
| Enamine | EN300-27734108-1.0g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-27734108-2.5g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-27734108-5.0g |
(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide |
2580189-48-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide
Introduction to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide and Its Significance in Modern Chemical Biology
(3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide, with the CAS number 2580189-48-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular targeting. The compound's core structure, featuring an oxazol ring system appended with an ethyl group and a methanesulfonamide moiety, endows it with distinctive chemical and biological characteristics that make it a valuable candidate for further investigation.
The oxazol ring is a five-membered heterocycle containing oxygen and nitrogen atoms, which is known for its stability and prevalence in biologically active molecules. The presence of the ethyl group at the 3-position of the oxazole ring introduces additional conformational flexibility, while the methanesulfonamide group at the 5-position provides a polar, charged functionality that can enhance interactions with biological targets. Such structural features are often exploited in the design of molecules that require specific binding affinities and selectivity profiles.
In recent years, there has been a growing interest in sulfonamide derivatives as pharmacophores due to their ability to modulate enzyme activity and receptor binding. The methanesulfonamide moiety, in particular, is recognized for its role in enhancing solubility and metabolic stability, making it a desirable feature in drug candidates. The compound (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide leverages these properties, positioning itself as a promising scaffold for developing novel therapeutic agents.
Current research in chemical biology has highlighted the importance of heterocyclic compounds in addressing complex biological pathways. The oxazol-based scaffold has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer applications. Studies have demonstrated that oxazole derivatives can interact with biological targets such as enzymes and receptors, leading to modulatory effects that may translate into therapeutic benefits. The specific substitution pattern of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide makes it an intriguing candidate for further exploration in these areas.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for structure-based drug design. Computational modeling and experimental techniques have been employed to understand how (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide interacts with biological targets at the molecular level. These studies have provided insights into its binding affinity, mode of action, and potential side effects. Such information is crucial for optimizing its pharmacological profile and advancing it towards clinical development.
The synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like this one. Techniques such as transition metal-catalyzed reactions and flow chemistry have been particularly useful in streamlining the synthetic process. These advancements not only facilitate the production of research-grade material but also hold promise for scaling up synthesis for industrial applications.
Evaluation of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide's biological activity has revealed several promising properties. Preclinical studies have indicated that it exhibits moderate potency against certain enzymatic targets relevant to diseases such as cancer and inflammation. Additionally, its ability to cross cell membranes suggests potential for oral bioavailability, which is a critical factor in drug development. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.
The integration of computational chemistry with experimental biology has accelerated the discovery process for novel bioactive molecules like (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide. High-throughput screening methods combined with machine learning algorithms enable rapid identification of compounds with desired biological properties. This interdisciplinary approach has been instrumental in identifying new leads for drug development programs worldwide. As such, (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide exemplifies how modern chemical biology research can drive innovation in medicine.
The future prospects for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonamide are bright given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists will be essential in translating this compound from a laboratory curiosity into a viable therapeutic option. As our understanding of biological systems continues to grow, molecules like this one will play an increasingly important role in addressing unmet medical needs.
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